molecular formula C17H12N4O2S B6483212 N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide CAS No. 941925-01-5

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide

Cat. No.: B6483212
CAS No.: 941925-01-5
M. Wt: 336.4 g/mol
InChI Key: HZTZQSDLQITSEH-UHFFFAOYSA-N
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Description

“N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide” is a chemical compound with a molecular formula of C14H12N4O4S2 . It is a derivative of thiazolopyrimidines, which are heterocyclic analogs of purine bases .


Synthesis Analysis

The synthesis of related compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine, has been described in the literature . A modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions . These reactions often involve condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C14H12N4O4S2 . The structure of related compounds has been determined by one- and two-dimensional NMR and IR spectroscopy .


Chemical Reactions Analysis

Thiazolopyrimidines, including “this compound”, can undergo various chemical reactions. For instance, they can be synthesized via the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The position of substituents in the initial aldehyde is a crucial factor determining the reaction direction .

Mechanism of Action

While the specific mechanism of action for “N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide” is not mentioned in the retrieved papers, thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity . They are promising scaffolds for the design of new medicines, including anticancer drugs .

Future Directions

Thiazolopyrimidines, including “N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide”, are promising scaffolds for the design of new medicines . Future research could focus on the synthesis of new compounds in this series, including potentially biologically active ones . The effect of substituents in the aromatic ring of the aldehyde component on the reaction course could also be studied .

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-10-14(16(23)21-8-9-24-17(21)18-10)20-15(22)13-7-6-11-4-2-3-5-12(11)19-13/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTZQSDLQITSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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